1-Iodo-4-(methoxymethoxy)benzene
Overview
Description
1-Iodo-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H9IO2 It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Iodo-4-(methoxymethoxy)benzene typically involves the iodination of 4-(methoxymethoxy)benzene. One common method includes the reaction of 4-(methoxymethoxy)benzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
1-Iodo-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Iodo-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Iodo-4-(methoxymethoxy)benzene depends on the specific application and the molecular targets involvedThe pathways involved typically include nucleophilic substitution, electrophilic addition, and redox reactions .
Comparison with Similar Compounds
1-Iodo-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Iodo-4-methoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-4-(methoxymethoxy)benzene: Contains a bromine atom instead of iodine, resulting in different reactivity and selectivity in chemical reactions.
4-Iodoanisole: Similar structure but with a methoxy group instead of a methoxymethoxy group, affecting its solubility and reactivity
Properties
IUPAC Name |
1-iodo-4-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRVAPQGYCXLNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452704 | |
Record name | 1-iodo-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98491-29-3 | |
Record name | 1-iodo-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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